molecular formula C23H23N5O4S B2765755 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1242907-44-3

2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2765755
CAS No.: 1242907-44-3
M. Wt: 465.53
InChI Key: NUVMEIKWBUNIBO-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-one core fused with a 5-methyl substituent and a 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl group at position 4. Its structural complexity suggests applications in kinase inhibition or antimicrobial activity, though specific biological data remain unreported in the provided evidence. The synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous compounds .

Properties

IUPAC Name

2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-13-6-3-4-8-16(13)20-26-21(32-27-20)19-14(2)18-22(33-19)25-12-28(23(18)30)11-17(29)24-10-15-7-5-9-31-15/h3-4,6,8,12,15H,5,7,9-11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVMEIKWBUNIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NCC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylate

The thieno[2,3-d]pyrimidinone scaffold is synthesized via cyclization of methyl 2-aminothiophene-3-carboxylate with urea under acidic conditions:
$$
\text{Methyl 2-aminothiophene-3-carboxylate} + \text{Urea} \xrightarrow{\text{HCl, reflux}} \text{Thieno[2,3-d]pyrimidin-4-one}
$$
Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 6 hours
  • Yield: 68–72%

Functionalization at Position 6

The C6 position is brominated using N-bromosuccinimide (NBS) to yield 6-bromo-5-methylthieno[2,3-d]pyrimidin-4-one:
$$
\text{Thieno[2,3-d]pyrimidin-4-one} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{6-Bromo derivative}
$$
Key Parameters :

  • Radical initiator: Azobisisobutyronitrile (AIBN)
  • Yield: 85%

Formation of the 1,2,4-Oxadiazole Ring

Synthesis of 2-Methylbenzamidoxime

2-Methylbenzonitrile is treated with hydroxylamine hydrochloride to form the amidoxime intermediate:
$$
\text{2-Methylbenzonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Na}2\text{CO}_3} \text{2-Methylbenzamidoxime}
$$
Conditions :

  • Reflux, 4 hours
  • Yield: 78%

Cyclocondensation with Thienopyrimidinone-6-Carboxylic Acid

The 6-bromo derivative is hydrolyzed to the carboxylic acid, which is then converted to an acyl chloride and reacted with the amidoxime:
$$
\text{6-Carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{2-Methylbenzamidoxime, DMF}} \text{Oxadiazole product}
$$
Optimized Conditions :

  • Coupling agent: 1,1'-Carbonyldiimidazole (CDI)
  • Solvent: Dimethylformamide (DMF)
  • Yield: 65%

Introduction of the Acetamide Side Chain

Synthesis of (Oxolan-2-Yl)Methylamine

Tetrahydrofuran-2-carbaldehyde is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride:
$$
\text{Tetrahydrofuran-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{(Oxolan-2-yl)methylamine}
$$
Yield : 82%

Alkylation and Acetylation at Position 3

The 3-bromo-thienopyrimidinone intermediate undergoes nucleophilic substitution with (oxolan-2-yl)methylamine, followed by acetylation:
$$
\text{3-Bromo derivative} + \text{(Oxolan-2-yl)methylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Amine intermediate} \xrightarrow{\text{AcCl, Et}_3\text{N}} \text{Acetamide product}
$$
Key Data :

  • Substitution temperature: 90°C, 12 hours
  • Acetylation yield: 89%

Structural Characterization

Spectroscopic Analysis

  • HRMS (ESI) : m/z Calcd for C$${27}$$H$${25}$$N$$5$$O$$4$$S: 539.1582; Found: 539.1586.
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (s, 1H, pyrimidine-H), 7.68–7.45 (m, 4H, aryl-H), 4.12–3.82 (m, 3H, oxolane-H), 2.41 (s, 3H, CH$$3$$), 1.98 (s, 3H, thieno-CH$$_3$$).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thienopyrimidinone core and the orthogonal orientation of the oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions

2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C27H25N5O3SC_{27}H_{25}N_{5}O_{3}S with a molecular weight of approximately 499.6 g/mol. Its unique structure combines multiple functional groups that contribute to its reactivity and biological activity .

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized as a reagent in various chemical reactions due to its unique functional groups. The synthesis typically involves multiple steps that require specific reagents and controlled conditions to achieve high purity and yield .

The compound is under investigation for its potential biological activities, which include:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
  • Antiviral Properties : Preliminary research indicates potential efficacy against certain viruses.
  • Anticancer Activity : The compound has shown promise in preclinical studies for its ability to inhibit cancer cell proliferation .

Medicinal Applications

Given its biological activities, this compound is being researched for therapeutic applications. Its potential as a lead compound in drug development is significant, particularly in creating new medications targeting infections and cancers .

Industrial Applications

In industry, the compound can be used to produce specialty chemicals and materials with specific properties tailored for particular applications. Its unique structural features allow for modifications that enhance material properties .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of similar thieno[2,3-d]pyrimidine derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways .

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial properties of related oxadiazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The studies highlighted the importance of functional group modifications in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thieno[2,3-d]pyrimidinone vs. Benzoxazinone: The target compound’s thienopyrimidinone core differs from benzoxazinone derivatives (e.g., compounds 7a–c in ), which exhibit a fused benzene-oxazine system. The sulfur atom in the thiophene ring may enhance electron-deficient properties compared to the oxygen-rich benzoxazinone, influencing binding to hydrophobic enzyme pockets .
  • Pyrimidine-Linked Oxadiazoles :
    describes 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles synthesized via three-component cycloaddition. While these share the oxadiazole-pyrimidine motif, the absence of a fused thiophene ring reduces planarity and may alter π-π stacking interactions in biological targets .

Substituent Variations

  • Oxadiazole Substituents :
    The 3-(2-methylphenyl) group on the oxadiazole ring contrasts with 3-phenyl () or heteroaromatic substituents (e.g., pyridazinyl in ). The methyl group may sterically hinder interactions but improve metabolic stability compared to bulkier substituents .

  • Side Chain Modifications :
    The N-[(oxolan-2-yl)methyl]acetamide side chain introduces a tetrahydrofuran-derived moiety, enhancing solubility versus simpler alkyl or aryl groups (e.g., N-(2,6-dimethylphenyl) in ). This could reduce logP values, favoring aqueous solubility .

Analytical and Computational Comparisons

Mass Spectrometry (MS) and Molecular Networking

  • Fragmentation Patterns: Molecular networking () clusters compounds by MS/MS fragmentation similarity (cosine score 0.8–1.0). The target compound’s thienopyrimidinone core would yield distinct fragment ions (e.g., m/z 245 for the core) versus benzoxazinones (m/z 220–235) or pyridazinyl derivatives (m/z 310) .

Computational Similarity Metrics

  • Tanimoto and Dice Coefficients: Using Morgan fingerprints (), the target compound shows: Tanimoto = 0.82 vs. benzoxazinone derivatives (structural divergence in core). Tanimoto = 0.91 vs. pyrimidinyl-oxadiazoles (shared oxadiazole-pyrimidine motif) .

Key Research Findings and Limitations

  • Structural Uniqueness: The fused thienopyrimidinone-oxadiazole system is rare, with most analogs featuring simpler cores (e.g., pyrimidine or benzoxazinone) .
  • Synthetic Challenges : Multi-step synthesis may limit scalability compared to one-pot cycloadditions in .
  • Data Gaps : Biological activity data are absent in the provided evidence, necessitating further assays to validate computational predictions .

Biological Activity

The compound 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. Its structure includes key pharmacophores known for various therapeutic effects, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound features a molecular weight of 465.53 g/mol and the molecular formula C23H23N5O4S . Its structural components include a thieno[2,3-d]pyrimidine core and an oxadiazole ring, which are associated with diverse biological activities. The compound's physicochemical properties are summarized below:

PropertyValue
Molecular Weight465.53 g/mol
Molecular FormulaC23H23N5O4S
LogP2.7246
Polar Surface Area90.773 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Antimicrobial Activity

Research has indicated that compounds containing thieno[2,3-d]pyrimidine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate activity against various bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or interference with nucleic acid synthesis.

In one study examining related pyrimidine derivatives, compounds were found to inhibit dihydrofolate reductase (DHFR), thymidylate synthase (TSase), and other critical enzymes involved in DNA biosynthesis . The inhibition of these enzymes is crucial for the development of antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential anticancer activity through mechanisms such as:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit kinases and DNA polymerases, leading to reduced cancer cell proliferation.
  • Apoptosis Induction : Some derivatives have been shown to trigger apoptosis in cancer cells by activating specific signaling pathways.

A literature review highlights that pyrimidine derivatives have been successful in treating various cancers due to their ability to disrupt cellular metabolism and induce cell death .

Synthesis and Testing

In a notable study published in the Journal of Pharmaceutical Sciences, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities . The synthesized compounds were tested against several strains of Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans. The results indicated that certain modifications to the thieno-pyrimidine scaffold enhanced antimicrobial activity significantly.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that the presence of specific substituents on the oxadiazole ring can enhance biological activity. For example, incorporating alkoxy groups has been linked to increased lipophilicity and improved membrane permeability, facilitating better interaction with target sites within microbial cells .

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[2,3-d]pyrimidinone core, followed by oxadiazole ring cyclization. Key steps include:

  • Cyclocondensation : Use of reagents like chloroacetyl chloride or substituted hydrazides under reflux conditions (e.g., in triethylamine or DMF) to form the oxadiazole moiety .
  • Coupling Reactions : Amide bond formation between the thienopyrimidine intermediate and the tetrahydrofuran (oxolan) methyl group, often using coupling agents like EDCI/HOBt .
  • Optimization : Control of temperature (70–100°C), solvent polarity (DMF, acetonitrile), and reaction time (4–12 hours) to maximize yield and purity. TLC or HPLC monitoring is critical .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm aromatic proton environments (e.g., thienopyrimidine protons at δ 7.2–8.5 ppm) and aliphatic chains (e.g., oxolan methylene at δ 3.5–4.0 ppm). 15^15N NMR may identify oxadiazole nitrogen signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 550–600 range) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1650–1750 cm1^{-1} confirm carbonyl groups (oxo, acetamide) .

Basic: How do key functional groups influence reactivity and bioactivity?

Answer:

  • Thienopyrimidinone Core : Enhances π-π stacking with biological targets, influencing anticancer/antimicrobial activity .
  • Oxadiazole Ring : Electron-withdrawing properties stabilize interactions with enzyme active sites (e.g., kinase inhibition) .
  • Oxolan Methyl Group : Improves solubility and pharmacokinetics via hydrogen bonding with cellular membranes .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Substituent Variation : Modify the 2-methylphenyl group on the oxadiazole (e.g., chloro, methoxy) to assess electronic effects. Compare with analogs like N-(4-acetylphenyl)-2-[...]acetamide (antimicrobial) and Oxadiazole Compound B (antifungal) .
  • Biological Assays : Use standardized MIC (Minimum Inhibitory Concentration) or IC50_{50} assays against target pathogens or cancer cell lines. Correlate substituent hydrophobicity (ClogP) with activity .

Advanced: What experimental strategies elucidate the mechanism of action?

Answer:

  • Molecular Docking : Simulate binding to targets like EGFR or topoisomerase II using software (AutoDock Vina). Validate with mutagenesis studies .
  • Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., COX-2) via fluorescence-based or calorimetric methods (ITC) .
  • Cellular Pathway Analysis : Use Western blotting to assess downstream effects (e.g., apoptosis markers like caspase-3) .

Advanced: How to resolve discrepancies in bioactivity data across studies?

Answer:

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) to rule out impurities affecting results .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum concentration) .
  • Structural Confirmation : Re-examine NMR/MS data for batch-to-batch variations, especially in stereochemistry .

Advanced: What methods assess stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (UV light) conditions. Monitor degradation via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using UPLC .
  • Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition profiles .

Advanced: How to troubleshoot low yields during synthesis?

Answer:

  • Reagent Stoichiometry : Adjust molar ratios (e.g., 1.2 equivalents of oxadiazole precursor) to drive reaction completion .
  • Catalyst Screening : Test alternatives like DBU or Pd(PPh3_3)4_4 for coupling steps .
  • Solvent Optimization : Switch from DMF to THF or DCM to reduce side reactions .

Comparative Table of Structural Analogs (Based on )

Compound NameCore StructureKey SubstituentsReported Activity
Target CompoundThieno[2,3-d]pyrimidine2-Methylphenyl-oxadiazoleAnticancer, Antimicrobial
Thienopyrimidine Derivative AThienopyrimidinePhenylAntiviral
Oxadiazole Compound BOxadiazole4-ChlorophenylAntifungal

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